4-[[[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino]methyl]benzenesulfonamide
Overview
Description
4-[[[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino]methyl]benzenesulfonamide is a complex organic compound with a molecular formula of C20H23N3O5S It is characterized by the presence of a pyrrolidine ring, an ethoxyphenyl group, and a benzenesulfonamide moiety
Preparation Methods
The synthesis of 4-[[[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino]methyl]benzenesulfonamide typically involves multiple steps. One common method involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride to form an intermediate, which is then reacted with 4-ethoxyaniline . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like sodium borohydride (NaBH4) for reduction reactions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
4-[[[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino]methyl]benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like cyclooxygenase and kinase, which play crucial roles in inflammatory and signaling pathways . The compound’s structure allows it to bind effectively to these targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar compounds include:
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar structure but with a methoxy group instead of an ethoxy group.
2-Methoxy-5-((phenylamino)methyl)phenol: Another related compound with a methoxy group and a phenylamino moiety.
The uniqueness of 4-[[[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino]methyl]benzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[[[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino]methyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-2-27-15-7-5-14(6-8-15)22-18(23)11-17(19(22)24)21-12-13-3-9-16(10-4-13)28(20,25)26/h3-10,17,21H,2,11-12H2,1H3,(H2,20,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMSUFHQHIJFEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=C(C=C3)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701328149 | |
Record name | 4-[[[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino]methyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701328149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
48.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26726330 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
352218-80-5 | |
Record name | 4-[[[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino]methyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701328149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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